Ethyl 5-[4-(morpholinomethyl)phenyl]-5-oxovalerate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[4-(morpholinomethyl)phenyl]-5-oxovalerate typically involves a two-step process. The first step is a Mannich reaction, where morpholine, formaldehyde, and 4-aminobenzaldehyde are reacted to form the intermediate product. This intermediate is then subjected to a Michael addition reaction with ethyl acetoacetate under mild conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[4-(morpholinomethyl)phenyl]-5-oxovalerate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-[4-(morpholinomethyl)phenyl]-5-oxovalerate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-[4-(morpholinomethyl)phenyl]-5-oxovalerate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-[4-(piperidin-1-ylmethyl)phenyl]-5-oxovalerate
- Ethyl 5-[4-(pyrrolidin-1-ylmethyl)phenyl]-5-oxovalerate
- Ethyl 5-[4-(azepan-1-ylmethyl)phenyl]-5-oxovalerate
Uniqueness
Ethyl 5-[4-(morpholinomethyl)phenyl]-5-oxovalerate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine moiety enhances the compound’s solubility and stability, making it more effective in various applications compared to its analogs .
Properties
IUPAC Name |
ethyl 5-[4-(morpholin-4-ylmethyl)phenyl]-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-2-23-18(21)5-3-4-17(20)16-8-6-15(7-9-16)14-19-10-12-22-13-11-19/h6-9H,2-5,10-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTNIRLKTMVGHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)CN2CCOCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642667 |
Source
|
Record name | Ethyl 5-{4-[(morpholin-4-yl)methyl]phenyl}-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898770-83-7 |
Source
|
Record name | Ethyl 4-(4-morpholinylmethyl)-δ-oxobenzenepentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898770-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-{4-[(morpholin-4-yl)methyl]phenyl}-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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